Home > Products > Screening Compounds P57483 > 3-Chloro-6-(m-tolyl)pyridazine-4-carboxylic acid
3-Chloro-6-(m-tolyl)pyridazine-4-carboxylic acid - 1507578-31-5

3-Chloro-6-(m-tolyl)pyridazine-4-carboxylic acid

Catalog Number: EVT-1761419
CAS Number: 1507578-31-5
Molecular Formula: C12H9ClN2O2
Molecular Weight: 248.66 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-Chloro-6-(m-tolyl)pyridazine-4-carboxylic acid is a chemical compound classified under the pyridazine family, which consists of heterocyclic aromatic compounds. The compound features a pyridazine ring with a chlorine atom at the 3-position, a m-tolyl group at the 6-position, and a carboxylic acid group at the 4-position. Its molecular formula is C12H9ClN2O2C_{12}H_{9}ClN_{2}O_{2}, and it has a molecular weight of approximately 248.66 g/mol . This compound has garnered attention due to its potential applications in various scientific fields, particularly in medicinal chemistry.

Synthesis Analysis

Methods and Technical Details

The synthesis of 3-chloro-6-(m-tolyl)pyridazine-4-carboxylic acid typically involves several steps:

  1. Starting Materials: The synthesis begins with suitable pyridazine precursors, often involving chlorinated derivatives.
  2. Electrophilic Aromatic Substitution: The m-tolyl group is introduced via electrophilic aromatic substitution, where the m-tolyl moiety is substituted onto the pyridazine ring.
  3. Carboxylation: The introduction of the carboxylic acid group can be achieved through various methods, including direct carboxylation or hydrolysis of an ester intermediate.
  4. Final Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity and yield .

In industrial settings, large-scale synthesis may utilize continuous flow reactors or batch processes, optimizing conditions for yield and purity while considering environmental impacts.

Molecular Structure Analysis

Structure and Data

The molecular structure of 3-chloro-6-(m-tolyl)pyridazine-4-carboxylic acid can be represented as follows:

  • Molecular Formula: C12H9ClN2O2C_{12}H_{9}ClN_{2}O_{2}
  • Molecular Weight: 248.66 g/mol
  • Structural Features:
    • Pyridazine ring
    • Chlorine substituent at position 3
    • m-Tolyl substituent at position 6
    • Carboxylic acid functional group at position 4

The compound's structure allows for various interactions due to the presence of both electron-withdrawing (chlorine) and electron-donating (m-tolyl) groups, influencing its reactivity and biological activity .

Chemical Reactions Analysis

Reactions and Technical Details

3-Chloro-6-(m-tolyl)pyridazine-4-carboxylic acid can participate in several chemical reactions:

  1. Oxidation: The compound may undergo oxidation to form higher oxidation state derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
  2. Reduction: Reduction reactions can produce analogs with reduced functional groups, employing reducing agents like lithium aluminum hydride or hydrogen gas.
  3. Substitution Reactions: Electrophilic and nucleophilic substitutions can occur at various positions on the pyridazine ring, leading to diverse derivatives.

These reactions are significant for generating compounds with varied biological properties, expanding the potential applications of this pyridazine derivative .

Mechanism of Action

Process and Data

The mechanism of action for 3-chloro-6-(m-tolyl)pyridazine-4-carboxylic acid primarily involves its interactions with biological macromolecules:

  • Binding Interactions: The compound can bind to specific enzymes or proteins, potentially inhibiting or activating their functions.
  • Cellular Effects: It influences cellular processes by modulating signaling pathways, gene expression, and metabolic activities.
  • Stability and Degradation: Understanding its stability under physiological conditions is crucial for predicting its long-term effects in biological systems .

Research indicates that compounds with similar structures often exhibit significant binding energies when interacting with target proteins, highlighting their potential as therapeutic agents .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical and chemical properties of 3-chloro-6-(m-tolyl)pyridazine-4-carboxylic acid are summarized as follows:

PropertyValue
Molecular FormulaC12H9ClN2O2C_{12}H_{9}ClN_{2}O_{2}
Molecular Weight248.66 g/mol
DensityNot Available
Boiling PointNot Available
Melting PointNot Available
Flash PointNot Available

These properties are essential for understanding the compound's behavior in various environments and its suitability for different applications .

Applications

Scientific Uses

3-Chloro-6-(m-tolyl)pyridazine-4-carboxylic acid has several potential applications in scientific research:

  1. Medicinal Chemistry: Due to its structural features, it may serve as a lead compound for developing new pharmaceuticals targeting specific biological pathways.
  2. Agricultural Chemistry: Its derivatives might be explored for use as agrochemicals, particularly in addressing plant diseases caused by pathogens.
  3. Biochemical Research: The compound's ability to interact with proteins makes it valuable in studying enzyme mechanisms and cellular signaling pathways.
Introduction to Pyridazine Derivatives in Modern Medicinal Chemistry

Pyridazine derivatives represent a privileged scaffold in contemporary drug discovery, characterized by a six-membered heteroaromatic ring featuring two adjacent nitrogen atoms. This distinctive arrangement confers unique electronic properties and versatile binding capabilities essential for molecular recognition of biological targets. Among these derivatives, 3-Chloro-6-(m-tolyl)pyridazine-4-carboxylic acid exemplifies the strategic integration of pharmacophoric elements that enhance target affinity and modulate physicochemical properties. The systematic decoration of this core scaffold with specific substituents—chloro at position 3, m-tolyl at position 6, and a carboxylic acid at position 4—creates a multifunctional chemical architecture optimized for pharmaceutical development. Analysis of FDA-approved drugs reveals pyridine (a related diazine) as the second most prevalent nitrogen heterocycle in pharmaceuticals, present in approximately 14% of approved drugs, highlighting the therapeutic significance of nitrogen-rich heterocyclic systems [1]. This structural framework supports diverse drug-target interactions through hydrogen bonding, π-stacking, and hydrophobic contacts, making it indispensable in designing enzyme inhibitors and receptor modulators.

Structural and Functional Significance of Pyridazine-Based Scaffolds

The pyridazine ring system delivers three critical advantages in drug design:

  • Enhanced water solubility compared to phenyl analogs due to its polarized structure, improving bioavailability parameters
  • Dual hydrogen-bond acceptance capability through both nitrogen atoms (N1 and N2), facilitating strong interactions with biological targets
  • Robust functionalization capacity at all ring positions (3,4,5,6), enabling precise optimization of pharmacodynamic and pharmacokinetic properties

The strategic placement of substituents transforms this core into bioactive molecules. The carboxylic acid group at position 4 serves as a hydrogen bond donor/acceptor and enables salt formation for solubility adjustment, while also acting as a versatile synthetic handle for amide coupling or isosteric replacement. This functional group arrangement is evidenced in clinical agents like emorfazone (anti-inflammatory) and pimobendan (cardiotonic), where the pyridazine-carboxylic acid motif contributes significantly to target engagement [5]. Pyridazine derivatives exhibit remarkable therapeutic versatility, including anticancer, antimicrobial, anti-inflammatory, and central nervous system activities, underscoring their functional adaptability in medicinal chemistry campaigns [5] [8].

Table 1: Bioactivity Profiles of Pyridazine Derivatives with Different Substitution Patterns

Substitution PatternRepresentative CompoundBiological ActivityMechanistic Insight
3-Chloro-4-carboxy-6-aryl3-Chloro-6-(m-tolyl)pyridazine-4-carboxylic acidEnzyme inhibition (predicted)Carboxylic acid enables target binding via H-bonding
6-Methyl-3-chloro-4-carboxy3-Chloro-6-methylpyridazine-4-carboxylic acidSynthetic intermediateMethyl group enhances electron density
Triazolopyridazine fused[1,2,4]Triazolo[4,3-b]pyridazinesAnticancer agents (IC50: nanomolar range)Tubulin polymerization inhibition
Diaryl-substituted3,6-Diaryl-[1,2,4]triazolo[4,3-b]pyridazinesAntiproliferative (SGC-7901, A549)Dual inhibition of kinases and phosphodiesterases

The electronic asymmetry within the pyridazine ring creates distinct regions of electron density that influence binding interactions. Position 4, being electron-deficient due to the flanking nitrogens, readily accommodates electron-withdrawing groups like carboxylic acids that further polarize the system. This polarization enhances interactions with enzyme active sites containing cationic residues or metal ions. Position 3 shows moderate electrophilicity, tolerating chloro substituents that can serve as leaving groups for nucleophilic displacement or participate in halogen bonding interactions with carbonyl groups in protein backbones. Position 6 provides an optimal location for hydrophobic extensions via aryl groups like m-tolyl, which project into lipophilic enzyme pockets without excessive steric hindrance [8] [10].

Role of Chloro and m-Tolyl Substituents in Bioactive Molecule Design

The strategic incorporation of specific substituents transforms the pyridazine core into biologically active molecules. The chloro group at position 3 delivers three critical functions:

  • Electronic modulation through its strong electron-withdrawing effect, which enhances the electrophilicity of adjacent ring positions and influences π-electron distribution
  • Halogen bonding capability with carbonyl oxygens and other electron-rich atoms in biological targets, contributing up to 3 kcal/mol binding energy per interaction
  • Synthetic versatility as a potential leaving group for nucleophilic aromatic substitution, enabling further structural diversification via coupling reactions

The meta-substituted tolyl group at position 6 provides balanced steric and hydrophobic properties. The methyl group in the meta position creates an asymmetric steric profile that influences conformational orientation upon target binding. Unlike para-substituted analogs that exhibit linear symmetry, the meta configuration induces a vector-specific hydrophobic interaction with enzyme pockets inaccessible to symmetrically substituted analogs. This substituent enhances membrane permeability through moderate lipophilicity (predicted logP increase of ~1.5-2 units compared to unsubstituted phenyl), while avoiding excessive hydrophobicity that compromises solubility [3] [8].

Table 2: Electronic and Steric Contributions of Key Substituents in Pyridazine Derivatives

SubstituentPositionElectronic Effect (Hammett σ)Steric ContributionBiological Role
Chloro3σₚ = +0.23 (strongly electron-withdrawing)Moderate (Van der Waals radius: 1.75Å)Halogen bonding, electronic modulation
m-Tolyl6σₘ = -0.07 (weakly electron-donating)Significant (dihedral angle ~30-45°)Hydrophobic pocket binding
Carboxylic acid4σₚ = +0.45 (strongly electron-withdrawing)MinimalH-bond donation/acceptance, metal coordination

The synergistic effect between these substituents creates a molecular recognition triad: the chloro group fine-tunes electronic properties, the carboxylic acid provides polar interactions, and the m-tolyl group delivers hydrophobic contacts. This balanced combination addresses multiple drug design parameters simultaneously—target affinity, cellular permeability, and metabolic stability. Computational analyses of related structures suggest the m-tolyl methyl group experiences minimal steric clash with the pyridazine nitrogen lone pairs, allowing favorable conformation for target binding. This contrasts with ortho-substituted analogs where potential steric hindrance may distort coplanarity between rings, reducing π-orbital overlap and potentially weakening target interactions [3] [8]. The specific positioning of the methyl group in the meta orientation also avoids metabolic hot spots associated with para-methyl oxidation to carboxylic acids, potentially enhancing metabolic stability compared to para-tolyl analogs [8].

Historical Evolution of Pyridazine-4-Carboxylic Acid Derivatives in Drug Discovery

The medicinal exploration of pyridazine-4-carboxylic acids has evolved through three distinct phases:

First Generation (1950s-1980s): Early research focused on simple pyridazine carboxylates as cardiovascular agents. The discovery of hydrazinopyridazine precursors enabled synthesis of fused systems, while clinical development established the nonsteroidal anti-inflammatory drug emorfazone, demonstrating the therapeutic viability of this scaffold. During this period, synthetic methodologies remained limited, relying on harsh conditions like phosphorus oxychloride-mediated chlorinations and extended reflux times (10-20 hours) for cyclization reactions [5].

Second Generation (1990s-2010s): The identification of pyridazine carboxylates as phosphodiesterase inhibitors (e.g., zardaverine) and cardiotonics (e.g., pimobendan) expanded therapeutic applications. This era witnessed the introduction of halogenated derivatives to enhance target residence time and membrane permeability. Seminal work established the critical role of the carboxylic acid moiety in binding to catalytic sites of enzymes like phosphodiesterase IV (PDE4), where the anionic carboxylate forms salt bridges with arginine residues [5]. Pharmaceutical patents from 2013-2023 revealed a surge in pyridazine carboxylate claims, particularly as kinase inhibitors and tubulin modulators, reflecting growing industrial interest [1].

Third Generation (2020s-Present): Contemporary research focuses on targeted therapies exploiting the triazolopyridazine fusion strategy, exemplified by compounds such as (S)-6-(1-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-quinoline, a potent c-MET inhibitor for cancer therapy [5]. Modern synthetic innovations include hypervalent iodine reagents like iodobenzene diacetate (IBD) that enable efficient oxidative cyclization to triazolopyridazines under mild conditions (room temperature, dichloromethane solvent), overcoming previous limitations of hazardous reagents and poor yields [5]. The structural complexity achievable through these methods has produced compounds with nanomolar potency against diverse oncology targets, including tankyrases (TNKSs) and tubulin polymerization machinery [5].

Table 3: Evolution of Key Pyridazine Carboxylic Acid Derivatives in Pharmaceutical Development

EraTherapeutic FocusRepresentative AgentsSynthetic Advancements
1950s-1980sCardiovascular, Anti-inflammatoryEmorfazonePhosphorus oxychloride chlorination, Reflux condensation
1990s-2010sPDE inhibition, CardiotonicsPimobendan, ZardaverineTransition metal-catalyzed coupling, Regioselective halogenation
2020s-PresentKinase inhibition, Anticancerc-MET inhibitors, Tubulin modulatorsHypervalent iodine cyclization, Continuous flow synthesis

The historical trajectory demonstrates a shift from serendipitous discovery towards structure-guided design leveraging advanced crystallography and computational modeling. The carboxylic acid functionality has evolved from a mere solubility enhancer to a critical pharmacophoric element participating in directed hydrogen bonding networks. Pharmaceutical patents from industry leaders including Novartis, Bristol-Myers Squibb, and Aurigene feature pyridazine-4-carboxylic acid derivatives as kinase inhibitors with nanomolar potency, underscoring their commercial and therapeutic significance [1]. The structural evolution of these compounds reflects increasing molecular complexity—from simple monosubstituted derivatives to hybrid structures incorporating fragments like triazoles—optimized for potency against challenging drug targets. This progression has established 3,6-disubstituted pyridazine-4-carboxylic acids as privileged intermediates for next-generation drug candidates targeting enzyme classes including kinases, phosphodiesterases, and tubulin polymerases [1] [5] [8].

Properties

CAS Number

1507578-31-5

Product Name

3-Chloro-6-(m-tolyl)pyridazine-4-carboxylic acid

IUPAC Name

3-chloro-6-(3-methylphenyl)pyridazine-4-carboxylic acid

Molecular Formula

C12H9ClN2O2

Molecular Weight

248.66 g/mol

InChI

InChI=1S/C12H9ClN2O2/c1-7-3-2-4-8(5-7)10-6-9(12(16)17)11(13)15-14-10/h2-6H,1H3,(H,16,17)

InChI Key

FWSSBBMIWMVJBC-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C2=NN=C(C(=C2)C(=O)O)Cl

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(C(=C2)C(=O)O)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.